2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-13-7-8-17(18(11-13)26-3)27-14(2)20(25)21-9-10-23-19(24)12-15-5-4-6-16(15)22-23/h7-8,11-12,14H,4-6,9-10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEKFFPZPXVPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCCN2C(=O)C=C3CCCC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 371.4 g/mol
- CAS Number : 2034226-77-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways .
Inhibitory Effects on COX Enzymes
Research indicates that compounds similar to this compound may have significant inhibitory activity against COX-II. For instance:
- IC50 Values : Compounds within the same class have shown IC50 values ranging from 0.011 μM to 22.25 μM against COX-II . This suggests a strong potential for anti-inflammatory applications.
Anti-Cancer Activity
Some studies have indicated that derivatives of this compound may possess anti-cancer properties. For example:
- Cell Line Studies : Compounds exhibiting structural similarities demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The most potent derivatives reported an IC50 value of approximately 10 nM in the NCI screening .
Case Study 1: Anti-inflammatory Activity
In a controlled study evaluating the anti-inflammatory effects of related compounds:
- Objective : To assess the efficacy of the compound in reducing inflammation in animal models.
- Methodology : Mice were administered varying doses of the compound, and inflammatory markers were measured.
- Results : Significant reductions in pro-inflammatory cytokines were observed at doses correlating with COX-II inhibition.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on cancer cells:
- Objective : To determine the selectivity and potency against different cancer cell lines.
- Methodology : Various cancer cell lines were treated with the compound, and cell viability was assessed using MTT assays.
- Results : The compound exhibited selective cytotoxicity towards leukemia cells with minimal effects on normal cells.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6)
- Structure : Contains a 1,2,4-triazolo[4,3-b]pyridazine core with a 4-methoxyphenyl group and an ethanamine side chain.
- Molecular Formula : C₁₄H₁₅N₅O₂ (MW 285.3 g/mol) .
- Key Differences: Backbone: Ethylamine vs. propanamide in the target compound. Heterocycle: Triazolo-pyridazine vs. cyclopenta[c]pyridazinone. Phenoxy Group: 4-Methoxyphenyl vs. 2-methoxy-4-methylphenoxy.
Compound B : (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Structure: Features a tetrahydropyrimidinone group and a dimethylphenoxyacetamido side chain.
- Key Differences: Heterocycle: Tetrahydropyrimidinone vs. cyclopenta[c]pyridazinone. Substituents: 2,6-Dimethylphenoxy vs. 2-methoxy-4-methylphenoxy. Complexity: Longer peptide-like backbone compared to the target compound’s propanamide .
Physicochemical and Pharmacological Properties
- Solubility : The target compound’s amide and ether linkages likely improve aqueous solubility compared to Compound B’s highly lipophilic structure.
- Bioactivity: The cyclopenta[c]pyridazinone core may confer kinase inhibitory activity, analogous to triazolo-pyridazines in Compound A .
Research Findings and Implications
- Heterocycle Impact: Cyclopenta[c]pyridazinone’s fused ring system may enhance target binding vs. simpler pyridazine derivatives.
- Side Chain Effects : The propanamide group in the target compound could improve metabolic stability compared to Compound A’s ethylamine.
- Toxicity Trends: Methoxy/methylphenoxy substituents may reduce irritation risks compared to Compound A’s 4-methoxyphenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
